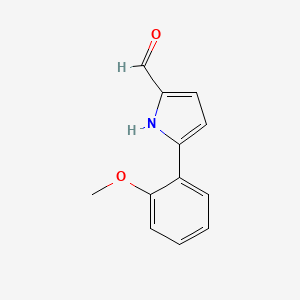

5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(8-14)13-11/h2-8,13H,1H3 |

InChI Key |

NNNDPCUGVXCJSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach via Substituted Precursors

One effective method involves the synthesis of a key intermediate bearing both the 2-methoxyphenyl substituent and a suitable functional group that can cyclize to form the pyrrole ring. While direct literature on 5-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is limited, closely related compounds such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde have been synthesized using a two-step method that can be adapted for the methoxyphenyl analogue.

Step 1: Substitution Reaction

- A substituted alpha-bromoacetophenone (e.g., 2-methoxy-alpha-bromoacetophenone) reacts with 3-oxo-propionitrile under alkaline catalysis (e.g., potassium carbonate) in an organic solvent such as ethyl acetate at 40-60 °C for 3-6 hours.

- This yields an intermediate 4-(2-methoxyphenyl)-2-formyl-4-oxo-butyronitrile.

Step 2: Hydrogenation Cyclization

- The intermediate undergoes hydrogenation cyclization in the presence of catalysts such as palladium on carbon (Pd-C) and an acidic molecular sieve (HZSM-5) in a solvent like 1,4-dioxane at 60-90 °C under hydrogen atmosphere for 15-20 hours.

- After reaction completion, filtration and crystallization steps yield the target this compound.

This method benefits from short synthetic steps, relatively mild conditions, and high yields (typically above 85%), making it suitable for scale-up and industrial production.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxy-alpha-bromoacetophenone + 3-oxo-propionitrile, K2CO3, ethyl acetate, 40-60 °C, 3-6 h | 4-(2-Methoxyphenyl)-2-formyl-4-oxo-butyronitrile | ~88 | Alkaline substitution reaction |

| 2 | Pd-C (10%), HZSM-5, 1,4-dioxane, H2 (1 atm), 80 °C, 15-20 h | This compound | ~90 | Hydrogenation cyclization, crystallization |

Cross-Coupling Approach from Pyrrole-2-carboxylate Esters

An alternative modern approach involves the direct arylation of pyrrole-2-carboxylate esters:

- Catalytic Borylation : Commercially available pyrrole-2-carboxylate esters are subjected to iridium-catalyzed borylation at the 5-position.

- Suzuki Coupling : The borylated intermediate undergoes Suzuki cross-coupling with 2-methoxyphenyl bromide to install the 2-methoxyphenyl substituent at the 5-position.

- Subsequent Functional Group Transformations : The ester group at the 2-position can be converted to the aldehyde via reduction and oxidation sequences.

This two-step protocol avoids the need for protecting the pyrrole nitrogen and tolerates various functional groups, offering a versatile and efficient synthetic route.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrole-2-carboxylate ester, Ir catalyst, B2pin2 | 5-Boryl-pyrrole-2-carboxylate ester | Good to excellent | Catalytic borylation at 5-position |

| 2 | 5-Boryl intermediate + 2-methoxyphenyl bromide, Pd catalyst, base | 5-(2-Methoxyphenyl)-pyrrole-2-carboxylate ester | Good to excellent | Suzuki coupling reaction |

| 3 | Ester to aldehyde conversion (e.g., reduction + oxidation) | This compound | Variable | Functional group transformation |

Aziridine Ring-Opening and Paal–Knorr Cyclization

Recent studies have demonstrated the synthesis of multi-substituted pyrrole-2-carbaldehydes via aziridine intermediates:

- Aziridines bearing an o-methoxyphenyl substituent undergo regioselective ring-opening with nucleophiles such as methoxy groups.

- Subsequent Paal–Knorr cyclization under dehydrating conditions forms the pyrrole ring bearing the 2-methoxyphenyl substituent and the aldehyde at the 2-position.

- This method allows for one-pot synthesis and moderate to good yields.

This approach is advantageous for introducing complex substituents and allows for structural diversity.

| Method | Advantages | Limitations | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Substitution + Hydrogenation | Short steps, high yield, industrially feasible | Requires specific catalysts and hydrogenation setup | 85-92 | High |

| Catalytic Borylation + Suzuki | Functional group tolerance, mild conditions | Multi-step, requires expensive catalysts | 70-90 | Moderate |

| Aziridine Ring-Opening + Cyclization | One-pot, versatile substituent introduction | Moderate yields, complex intermediates | 60-80 | Moderate |

The preparation of this compound can be efficiently achieved via:

- A two-step substitution and hydrogenation cyclization method adapted from related pyrrole aldehydes, providing high yields and scalability.

- A catalytic borylation followed by Suzuki coupling approach, offering functional group tolerance and synthetic flexibility.

- Innovative aziridine ring-opening and Paal–Knorr cyclization routes for more complex derivatives.

Each method has its merits depending on the desired scale, available reagents, and functional group compatibility. The substitution/hydrogenation method stands out for industrial applicability due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-(2-Methoxyphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

The medicinal applications of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde are notable, particularly in the development of pharmaceutical agents. Some key findings include:

- Anticancer Activity : Research has shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been tested for their growth-inhibitory effects, demonstrating promising results against cancer cell lines such as HT29 .

- Anticonvulsant Properties : Some studies indicate that pyrrole derivatives may possess anticonvulsant properties, potentially leading to the development of new treatments for epilepsy .

- Antibacterial Activity : Pyrrole compounds are recognized for their antibacterial properties, making them valuable in treating bacterial infections. The nitrogen heterocycles present in these compounds contribute to their efficacy against various pathogens .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyrrole derivatives, including those derived from this compound. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity against human cancer cell lines, with IC50 values demonstrating effective inhibition of cell proliferation.

Case Study 2: Synthesis and Characterization

In a recent publication, researchers described a novel synthetic route for producing this compound. This method involved catalytic borylation followed by formylation, resulting in high yields and purity. The synthesized compound was characterized using techniques such as NMR and mass spectrometry, confirming its structure and suitability for further biological testing .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts that modulate the activity of target proteins. Additionally, the methoxy group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2-methoxyphenyl group in the target compound donates electrons via resonance, activating the pyrrole ring for electrophilic substitution. In contrast, fluorophenyl () introduces electron-withdrawing effects, reducing ring reactivity .

- Acetyl groups (e.g., 4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, ) further deactivate the ring .

- Steric Bulk: Long alkyl chains (e.g., hexadecyl in ) increase lipophilicity but hinder interactions in enzyme-binding pockets.

Key Research Findings

Substituent Position Matters : Carbaldehyde at position 2 (target compound) vs. position 3 () alters electrophilic reactivity and molecular geometry .

Aryl vs. Alkyl Substituents : Aryl groups (e.g., methoxyphenyl) enhance π-π interactions in drug design, while alkyl chains () optimize pharmacokinetics for lipid-rich environments .

Synthetic Flexibility : Transition metal-free methods () and one-step reductions () enable diverse functionalization .

Biological Activity

5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research Findings:

Recent studies have demonstrated that compounds containing the pyrrole structure exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study:

A study evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

Mechanism of Action:

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting key enzymes involved in cell proliferation and survival .

Research Findings:

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For example, it has been reported to inhibit the growth of pancreatic cancer cells with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

Biological Mechanism:

The anti-inflammatory effects of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that similar compounds can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study:

A recent investigation into the anti-inflammatory potential of pyrrole derivatives found that certain structural modifications enhanced their ability to suppress inflammation markers in vitro. This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 3.12 - 12.5 | <10 | Moderate |

| 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | 4 - 15 | <15 | High |

| Pyrrolyl Benzamide Derivatives | 3.125 - 12.5 | <20 | Low |

Q & A

Q. What are the common synthetic routes for 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves:

- Paal-Knorr condensation : Reacting γ-diketones with ammonium acetate under acidic conditions to form the pyrrole core .

- Transition metal-free ethynylation : Ethynylation of pyrrole derivatives using alkynylating agents (e.g., ethynylbenziodoxolones) to introduce substituents at the 5-position .

- Vilsmeier-Haack formylation : Introducing the aldehyde group at the 2-position via reaction with POCl₃ and DMF .

Q. Critical factors :

- Temperature : Higher temperatures (>80°C) in Paal-Knorr reactions improve cyclization but may degrade sensitive substituents.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in ethynylation .

- Protecting groups : Use of N-protecting groups (e.g., methyl or ethyl) prevents side reactions during formylation .

Q. How is the structure of this compound characterized using spectroscopic techniques?

Answer: Key characterization methods include:

- ¹H/¹³C NMR :

- The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm.

- Methoxyphenyl protons resonate as a doublet (δ 6.8–7.3 ppm), with coupling constants indicating para-substitution .

- X-ray crystallography : Resolves bond lengths and angles, confirming planarity of the pyrrole ring and orientation of the methoxyphenyl group .

- UV-Vis spectroscopy : Absorption bands at ~290–310 nm (π→π* transitions) and ~350–370 nm (n→π* of the aldehyde) .

Validation : Cross-referencing NMR data with X-ray structures resolves ambiguities, such as distinguishing regioisomers .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) :

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .

Challenges : Accurately modeling solvent effects and non-covalent interactions requires hybrid functionals (e.g., B3LYP) with implicit solvation models .

Q. How does the substitution pattern on the phenyl ring affect the regioselectivity of subsequent reactions in pyrrole-2-carbaldehyde derivatives?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Activate the phenyl ring for electrophilic substitution, directing reactions to the para position. For example, nitration of this compound occurs at the 4-position of the phenyl ring .

- Steric effects : Bulky substituents (e.g., -CF₃) hinder reactions at adjacent positions, favoring meta substitution .

Experimental validation : Competitive reactions with isotopic labeling (e.g., deuterated substrates) clarify mechanistic pathways .

Q. What strategies are effective in resolving conflicting data from different spectroscopic methods when characterizing novel pyrrole-2-carbaldehyde derivatives?

Answer:

- Multi-technique integration :

- Combine X-ray crystallography with NMR to resolve tautomeric ambiguities (e.g., enol vs. keto forms) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when isotopic patterns conflict with NMR integration .

- Dynamic NMR : Detects slow conformational changes (e.g., hindered rotation of the methoxyphenyl group) that may cause signal splitting .

Case study : Discrepancies between calculated and observed NMR shifts for 5-substituted pyrroles were resolved by re-evaluating solvent effects and exchange processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.